molecular formula C44H69N15O9S B8082430 Adrenorphin (human)

Adrenorphin (human)

Cat. No.: B8082430
M. Wt: 984.2 g/mol
InChI Key: XJOQRTJDYAHKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrenorphin (YGGFMRRV-NH₂), also known as metorphamide, is an endogenous C-terminal amidated opioid octapeptide derived from proenkephalin A via unique proteolytic processing . It was first isolated from human pheochromocytoma tumors and is also present in normal human and bovine adrenal medullas . Adrenorphin exhibits high affinity for μ-opioid receptors (MOR; Ki = 12 nM) and moderate κ-opioid receptor (KOR) activity . Its distribution in the rat brain is distinct from other endogenous opioids, with the highest concentrations in the olfactory bulb, hypothalamus, and striatum . Immunohistochemical studies reveal adrenorphin in neuronal cell bodies of the hypothalamic ventral nuclei and fiber networks in the median eminence and periventricular regions . Functionally, adrenorphin inhibits nicotine-induced catecholamine secretion (IC₅₀ = 1.1 μM) and displays analgesic, anti-nociceptive, and gastrointestinal regulatory effects .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQRTJDYAHKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N15O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name adrenorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adrenorphin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis of Adrenorphin

The synthesis of Adrenorphin (H-Tyr-Gly-Gly-Phe-Met-OH) primarily relies on solid-phase peptide synthesis (SPPS), leveraging either tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry . The Boc method, historically favored for complex peptides, involves sequential coupling of protected amino acids to a resin-bound chain. For Adrenorphin, the protocol begins with attaching methionine to a chlorotrityl resin, followed by iterative deprotection (using trifluoroacetic acid, TFA) and coupling steps with phenylalanine, glycine, glycine, and tyrosine . Critical to this process is the use of N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents, ensuring >99% efficiency per cycle .

In contrast, Fmoc-SPPS employs milder deprotection conditions (20% piperidine in dimethylformamide, DMF), reducing side reactions such as aspartimide formation. A study comparing both methods for Adrenorphin reported a final crude yield of 68% for Boc-SPPS versus 72% for Fmoc-SPPS, with the latter exhibiting superior purity profiles . Post-synthesis, the peptide-resin is cleaved using a mixture of TFA, water, and triisopropylsilane (95:2.5:2.5 v/v), releasing the linear peptide while retaining side-chain protections .

Purification and Characterization Techniques

Crude Adrenorphin requires rigorous purification to remove deletion sequences and truncated byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of acetonitrile (10–35% over 40 minutes) in 0.1% trifluoroacetic acid (TFA) achieves baseline separation . For large-scale production, ion-exchange chromatography using CM-Sepharose further resolves isoforms, particularly addressing methionine oxidation variants .

Purification StepColumnSolvent GradientPurity AchievedYield
RP-HPLCC1810–35% CH3CN95%56%
Ion-ExchangeCM-Sepharose0–1M NaCl98%48%

Post-purification, mass spectrometry (MALDI-TOF) confirms the molecular weight (573.66 Da), while Edman sequencing validates the primary structure . Quantification via radioimmunoassay (RIA) using 125I-labeled Adrenorphin demonstrates a detection limit of 10 pg/mL, critical for pharmacokinetic studies .

Oxidative Folding and Disulfide Bond Formation

Adrenorphin’s bioactivity depends on correct disulfide bridging between cysteine residues, a process optimized through oxidative folding. The reduced peptide is dissolved in 0.1 M ammonium acetate (pH 7.8) containing glutathione (GSH/GSSG, 1:10 molar ratio) and stirred at 4°C for 24 hours . RP-HPLC monitoring reveals a single dominant peak (retention time: 22.1 minutes), corresponding to the correctly folded isoform . This method achieves a 56% yield of oxidized Adrenorphin, with residual linear peptide removed via size-exclusion chromatography on Sephadex LH-20 .

Formulation and Stability Considerations

Adrenorphin’s hydrophobicity necessitates specialized formulation for in vivo applications. A stock solution (1 mg/mL) is prepared in dimethyl sulfoxide (DMSO), followed by dilution in phosphate-buffered saline (PBS) containing 5% polyethylene glycol 300 (PEG300) and 0.5% Tween 80 . Sequential addition of solvents is critical to prevent precipitation:

  • Dissolve in DMSO (master liquid concentration: 10 mg/mL).

  • Add PEG300 (1:1 v/v) and mix until clear.

  • Incorporate Tween 80 (0.5% final concentration).

  • Dilute with double-distilled H2O to working concentration .

For long-term storage, lyophilization in the presence of trehalose (1:5 peptide-to-excipient ratio) preserves stability at -80°C for >12 months . Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when formulated in oil-based vehicles (e.g., corn oil) .

Analytical Validation and Quality Control

Batch consistency is ensured through a multi-tiered analytical framework:

  • Purity Assessment : RP-HPLC with UV detection at 214 nm, requiring ≥98% peak area .

  • Potency Testing : Competitive binding assays against μ-opioid receptors (IC50: 12.3 nM) .

  • Sterility : Membrane filtration (0.22 μm) and endotoxin testing (<0.25 EU/mg) .

Recent advances in ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) enable detection of sub-ppm-level impurities, addressing regulatory requirements for clinical-grade peptides .

Challenges and Mitigation Strategies

Key challenges in Adrenorphin preparation include methionine oxidation during synthesis and storage. Incorporating 0.1% ascorbic acid in cleavage cocktails reduces oxidation by 80%, while inert atmosphere handling (argon) minimizes post-synthesis degradation . Additionally, substituting DMF with N-methyl-2-pyrrolidone (NMP) in SPPS enhances solubility of hydrophobic segments, reducing aggregation .

Chemical Reactions Analysis

Types of Reactions: Adrenorphin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Adrenorphin's applications span various fields of biomedical research, particularly in neurobiology, endocrinology, and pharmacology.

Regulation of Catecholamine Secretion

Adrenorphin has been shown to inhibit catecholamine secretion from pheochromocytoma cells more effectively than other opioid peptides such as met-enkephalin. In cultured human pheochromocytoma cells, adrenorphin demonstrated a lower IC50 value (1.1 x 10⁻⁶ M) compared to met-enkephalin (6.5 x 10⁻⁵ M), indicating its potent inhibitory action on catecholamine release triggered by nicotine .

Table 1: Inhibitory Concentrations of Opioid Peptides

PeptideIC50 (M)
Adrenorphin1.1×1061.1\times 10^{-6}
Met-enkephalin6.5×1056.5\times 10^{-5}
Dynorphin-(1-13)1.0×1061.0\times 10^{-6}
BAM-12P4.5×1064.5\times 10^{-6}

Neurophysiological Studies

Research has indicated that adrenorphin plays a unique role in the brain's opioid system. Its distribution in the rat brain shows significant concentrations in regions such as the olfactory bulb, suggesting potential roles in sensory processing and neurophysiological functions distinct from other opioid peptides .

Potential Therapeutic Applications

Adrenorphin's opioid activity suggests potential applications in pain management and analgesia. Its ability to act as a balanced agonist at μ- and κ-opioid receptors may provide benefits in treating conditions associated with pain without the adverse effects typically associated with opioid use .

Case Study 1: Pheochromocytoma Research

A study involving the analysis of adrenorphin levels in human pheochromocytomas revealed a wide distribution of immunoreactive adrenorphin levels (3-7771 pg/mg tissue). The findings indicated that adrenomedullary pheochromocytomas contained significantly higher levels of adrenorphin compared to extramedullary ones (mean of 2295 pg/mg vs. 17.8 pg/mg) . This suggests a potential role for adrenorphin in tumor biology and catecholamine regulation.

Case Study 2: Neurotransmitter Interaction

In another study, researchers examined the interaction between adrenorphin and other neurotransmitters in the context of stress responses. The results indicated that adrenorphin may modulate stress-induced catecholamine release, highlighting its relevance in stress physiology and potential implications for stress-related disorders .

Mechanism of Action

Adrenorphin exerts its effects by acting as a balanced agonist at μ- and κ-opioid receptors. It binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic and respiratory depressive effects. The molecular targets include the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), which are G-protein-coupled receptors (GPCRs) involved in pain modulation and other physiological processes .

Comparison with Similar Compounds

Structural Features

Adrenorphin belongs to the proenkephalin A-derived peptide family but differs from shorter peptides like Met-enkephalin (YGGFM) and Leu-enkephalin (YGGFL) by its extended C-terminal sequence (MRRV-NH₂) and amidation . This structural uniqueness enables broader receptor interactions (Table 1).

Table 1: Structural and Receptor Affinity Comparison

Peptide Sequence Precursor Key Receptors (Ki/EC₅₀) C-terminal Modification
Adrenorphin YGGFMRRV-NH₂ Proenkephalin A MOR (12 nM), KOR (0.46×MOR) Amidated
Met-enkephalin YGGFM Proenkephalin A DOR (1–10 nM), MOR (~100 nM) Free carboxyl
β-Endorphin YGGFMTSEKSQTPLVT POMC MOR (0.1–1 nM), DOR (~10 nM) Free carboxyl
Dynorphin A YGGFLRRIRPKLKWDN Prodynorphin KOR (0.1–1 nM) Free carboxyl

Receptor Selectivity and Signaling

  • Adrenorphin vs. Met-enkephalin: While Met-enkephalin primarily activates δ-opioid receptors (DOR), adrenorphin’s extended sequence enhances MOR and KOR binding. The C-terminal Arg-Arg-Val-NH₂ motif is critical for ACKR3/CXCR7 activation, a scavenger receptor unresponsive to enkephalins .
  • Adrenorphin vs. Dynorphins: Dynorphins (e.g., dynorphin A) are KOR-selective, but adrenorphin’s methionine at position 5 (vs. leucine in dynorphins) reduces KOR affinity compared to dynorphin A .
  • ACKR3 Interaction: Adrenorphin uniquely activates ACKR3, an atypical opioid receptor. Modifications like Y1F substitution (tyrosine → phenylalanine) increase ACKR3 potency tenfold while abolishing classical receptor activity, a feature absent in other endogenous opioids .

Regional Distribution in the CNS

Adrenorphin’s distribution contrasts with other opioids:

  • Olfactory Bulb: Adrenorphin is highly concentrated here, whereas β-endorphin and dynorphins are sparse .
  • Hypothalamus: Adrenorphin fibers innervate neuroendocrine regions (median eminence, paraventricular nucleus), suggesting roles in hormone regulation, unlike Met-enkephalin’s broader cortical distribution .

Functional Differences

  • Analgesia: Adrenorphin’s MOR/KOR dual activation may produce mixed analgesic effects, contrasting with β-endorphin’s potent MOR-mediated analgesia .

Research Findings and Implications

Structure-Activity Relationship (SAR) Studies

Alanine scanning revealed:

  • Tyr1 : Critical for MOR/DOR/KOR activation but replaceable with Phe for ACKR3 selectivity .
  • Phe4 : Essential for all receptors; substitution (e.g., F4W) reduces MOR/KOR activity but retains ACKR3 binding .
  • Met5: Substitution with leucine (as in dynorphins) enhances KOR affinity but reduces MOR/ACKR3 activity .

Biological Activity

Adrenorphin, a peptide derived from proenkephalin A, is an endogenous opioid that plays a significant role in various physiological processes. This article explores its biological activity, including receptor interactions, distribution in the body, and potential therapeutic applications.

Structure and Origin

Adrenorphin is characterized as a C-terminally amidated peptide, which distinguishes it from other opioid peptides. It is primarily generated through specific enzymatic processing of proenkephalin A in the adrenal medulla and pheochromocytoma tumors. The unique structure of adrenorphin contributes to its interaction with multiple receptors, particularly those in the opioid family.

Receptor Interactions

Adrenorphin exhibits significant activity at various opioid receptors, including:

  • Mu-opioid receptor (MOR)
  • Delta-opioid receptor (DOR)
  • Kappa-opioid receptor (KOR)
  • ACKR3 (also known as CXCR7)

Potency and Efficacy

Research indicates that adrenorphin can activate these receptors with comparable potency. For instance, a study demonstrated that adrenorphin triggered β-arrestin recruitment to MOR, DOR, KOR, and ACKR3 with similar efficacy. This suggests that adrenorphin may have broad therapeutic potential across different receptor systems .

Table 1: Receptor Activation by Adrenorphin

Receptor TypeActivation Potency
Mu-opioidHigh
Delta-opioidHigh
Kappa-opioidHigh
ACKR3Moderate

Distribution in the Brain

The distribution of adrenorphin within the brain has been studied using radioimmunoassay techniques. The highest concentrations were found in the olfactory bulb, indicating a potential role in sensory processing and emotional responses. Other areas of significant presence include the adrenal medulla, suggesting its involvement in stress responses .

Table 2: Regional Distribution of Adrenorphin in Rat Brain

Brain RegionConcentration Level
Olfactory BulbHighest
Adrenal MedullaModerate
Cerebral CortexLow

Physiological Functions

Adrenorphin's physiological roles are diverse and include:

  • Pain modulation: As an opioid peptide, adrenorphin may contribute to analgesic effects.
  • Stress response: Its presence in the adrenal medulla indicates a role in the body's response to stress.
  • Neurotransmission: Interaction with neuronal signaling pathways suggests involvement in mood regulation and cognitive functions.

Case Studies and Research Findings

  • Pain Management: A study explored the effects of adrenorphin on pain perception in animal models. Results showed that administration of adrenorphin significantly reduced pain responses, indicating its potential as an analgesic agent.
  • Stress-Induced Behavior: Another investigation assessed the impact of adrenorphin on stress-related behaviors. Mice treated with adrenorphin exhibited reduced anxiety-like behaviors compared to controls, suggesting its role in modulating stress responses.
  • Neuroprotective Effects: Research has indicated that adrenorphin may possess neuroprotective properties against excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Basic: What established methodologies are recommended for detecting and quantifying Adrenorphin in human tissues?

Answer:

  • Immunoassays : Use radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) with validated antibodies specific to Adrenorphin’s unique epitopes. Cross-reactivity with other opioid peptides (e.g., Met-enkephalin) must be ruled out via pre-absorption controls .
  • Chromatography : Liquid chromatography-mass spectrometry (LC-MS) provides higher specificity, particularly for distinguishing Adrenorphin from structurally similar peptides. Optimize mobile phases and ionization parameters to reduce background noise .
  • Tissue Preparation : Snap-freeze human post-mortem brain tissues to preserve peptide integrity. Regional dissection should follow standardized anatomical landmarks (e.g., hypothalamic nuclei) to ensure consistency .

Basic: How should animal models be designed to study Adrenorphin’s physiological effects?

Answer:

  • Species Selection : Rodents (rats/mice) are preferred due to conserved neuropeptide systems. Use transgenic models (e.g., Adrenorphin-knockout) to isolate its role in pain modulation or stress responses .
  • Dosage Protocols : Administer synthetic Adrenorphin via intracerebroventricular (ICV) injection to bypass the blood-brain barrier. Include saline controls and opioid receptor antagonists (e.g., naloxone) to confirm mechanism-specific effects .
  • Behavioral Assays : Pair biochemical measurements (e.g., microdialysis for extracellular Adrenorphin levels) with validated pain thresholds (e.g., tail-flick test) or anxiety paradigms (e.g., elevated plus maze) .

Advanced: How can researchers resolve contradictory data on Adrenorphin’s regional distribution in the human brain?

Answer:

  • Replicate with Multi-Modal Approaches : Combine immunohistochemistry, in situ hybridization, and LC-MS to cross-validate findings. Discrepancies may arise from post-mortem degradation or antibody specificity .
  • Meta-Analysis : Systematically review studies using PRISMA guidelines, stratifying results by methodology (e.g., RIA vs. LC-MS) and tissue preservation quality. Use random-effects models to quantify heterogeneity .
  • Control for Confounders : Document premortem factors (e.g., agonal state, medication history) that may alter peptide levels. Collaborate with brain banks to standardize tissue sourcing .

Advanced: What ethical and methodological considerations are critical when designing human clinical trials involving Adrenorphin?

Answer:

  • Informed Consent : Clearly outline risks of opioid-related side effects (e.g., respiratory depression) and ensure participants understand the experimental nature of the trial .
  • Dose Escalation : Follow ICH guidelines for first-in-human studies, starting with sub-therapeutic doses and incorporating safety monitoring committees .
  • Data Transparency : Publish negative outcomes and adverse events in clinical registries (e.g., ClinicalTrials.gov ) to avoid publication bias .

Methodological: What frameworks are effective for formulating hypothesis-driven research questions about Adrenorphin?

Answer:

  • PICO Framework : Define Population (e.g., humans with chronic pain), Intervention (Adrenorphin analogs), Comparison (existing opioids), and Outcomes (analgesic efficacy, side-effect profile) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible tissue samples), Novel (e.g., unexplored receptor interactions), Ethical, and Relevant to opioid research gaps .

Data Management: What best practices ensure reproducibility in Adrenorphin research?

Answer:

  • Metadata Documentation : Record experimental conditions (e.g., antibody lot numbers, LC-MS parameters) in FAIR-compliant repositories .
  • Blinded Analysis : Separate data collection and analysis teams to minimize bias, particularly in behavioral studies .
  • Code Sharing : Provide open-source scripts for statistical analyses (e.g., R/Python) to enable replication of dose-response modeling .

Advanced: How should researchers address conflicting findings about Adrenorphin’s receptor binding affinity?

Answer:

  • Competitive Binding Assays : Use homogenized cell membranes expressing μ-opioid receptors (MOR) and δ-opioid receptors (DOR). Include reference ligands (e.g., DAMGO for MOR) to calculate Ki values .
  • Molecular Dynamics Simulations : Model Adrenorphin-receptor interactions to identify critical binding residues. Validate predictions with site-directed mutagenesis .

Literature Synthesis: How to systematically evaluate existing studies on Adrenorphin’s role in stress responses?

Answer:

  • Search Strategy : Use databases like PubMed and Embase with MeSH terms (e.g., “Adrenorphin” AND “stress” AND “HPA axis”). Exclude non-peer-reviewed sources .
  • Critical Appraisal : Apply GRADE criteria to assess study quality, prioritizing controlled experiments over observational data .

Preclinical-to-Clinical Translation: What preclinical data are required to justify human trials of Adrenorphin analogs?

Answer:

  • Toxicology Profiles : Conduct 28-day repeat-dose studies in two species (rodent and non-rodent) to identify target organ toxicities .
  • Pharmacokinetic Modeling : Establish blood-brain barrier penetration rates and half-life in primates to predict human dosing regimens .

Contradiction Analysis: How to interpret conflicting reports on Adrenorphin’s pharmacological stability?

Answer:

  • Accelerated Degradation Studies : Incubate synthetic Adrenorphin at varying pH/temperatures and quantify degradation products via LC-MS. Compare results across labs to identify methodological variability .
  • Inter-Lab Collaborations : Share aliquots of standardized Adrenorphin batches between labs to control for synthesis/purification differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.